molecular formula C11H7Br2N3O4 B14153901 N,N'-di-(5-bromo-2-furoyl)guanidine CAS No. 62120-12-1

N,N'-di-(5-bromo-2-furoyl)guanidine

Cat. No.: B14153901
CAS No.: 62120-12-1
M. Wt: 405.00 g/mol
InChI Key: LKAFVFNHRWUAFA-UHFFFAOYSA-N
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Description

N,N’-Bis(5-bromo-2-furoyl)guanidine: is a guanidine derivative characterized by the presence of two 5-bromo-2-furoyl groups attached to a guanidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(5-bromo-2-furoyl)guanidine typically involves the reaction of 5-bromo-2-furoyl chloride with guanidine. The reaction is carried out in an organic solvent such as dichloromethane or benzene, under reflux conditions. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods: Industrial production of N,N’-Bis(5-bromo-2-furoyl)guanidine follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(5-bromo-2-furoyl)guanidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the furoyl groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The furoyl groups can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include azido or thiol-substituted derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the furoyl groups.

Scientific Research Applications

N,N’-Bis(5-bromo-2-furoyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Bis(5-bromo-2-furoyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

    N,N’-Bis(5-bromo-2-methylphenyl)guanidine: Similar in structure but with methylphenyl groups instead of furoyl groups.

    N,N’-Bis(5-chloro-2-furoyl)guanidine: Similar but with chlorine atoms instead of bromine.

Uniqueness: N,N’-Bis(5-bromo-2-furoyl)guanidine is unique due to the presence of the 5-bromo-2-furoyl groups, which impart specific chemical and biological properties. These properties make it particularly useful in applications requiring strong and stable interactions with biological molecules .

Properties

CAS No.

62120-12-1

Molecular Formula

C11H7Br2N3O4

Molecular Weight

405.00 g/mol

IUPAC Name

5-bromo-N-[N'-(5-bromofuran-2-carbonyl)carbamimidoyl]furan-2-carboxamide

InChI

InChI=1S/C11H7Br2N3O4/c12-7-3-1-5(19-7)9(17)15-11(14)16-10(18)6-2-4-8(13)20-6/h1-4H,(H3,14,15,16,17,18)

InChI Key

LKAFVFNHRWUAFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)NC(=NC(=O)C2=CC=C(O2)Br)N

Origin of Product

United States

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